molecular formula C20H21N3O2S2 B2445644 2-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-4-one CAS No. 1252929-06-8

2-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-4-one

Cat. No.: B2445644
CAS No.: 1252929-06-8
M. Wt: 399.53
InChI Key: DUNBIZVNGRUCKE-UHFFFAOYSA-N
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Description

2-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-4-one is a complex organic compound that belongs to the class of thienopyrimidines. This compound is characterized by its unique structure, which includes a thieno[3,2-d]pyrimidin-4(3H)-one core, a 3,4-dihydroquinolin-1(2H)-yl moiety, and a sulfanyl group. The combination of these structural elements imparts distinct chemical and biological properties to the compound.

Properties

IUPAC Name

2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-3-propylthieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2S2/c1-2-10-23-19(25)18-15(9-12-26-18)21-20(23)27-13-17(24)22-11-5-7-14-6-3-4-8-16(14)22/h3-4,6,8-9,12H,2,5,7,10-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUNBIZVNGRUCKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)N3CCCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-4-one involves several key steps. One common synthetic route includes the following steps:

    Formation of the Thieno[3,2-d]pyrimidin-4(3H)-one Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the 3,4-Dihydroquinolin-1(2H)-yl Moiety: This step typically involves the reaction of the thieno[3,2-d]pyrimidin-4(3H)-one core with a suitable quinoline derivative.

    Attachment of the Sulfanyl Group: The sulfanyl group can be introduced through nucleophilic substitution reactions using thiol reagents.

    Final Functionalization: The propyl group is introduced through alkylation reactions.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and catalysts.

Chemical Reactions Analysis

2-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of carbonyl groups to alcohols.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of ester or amide bonds.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-4-one has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 2-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within cells.

    Affecting Gene Expression: Influencing the expression of genes involved in various biological processes.

The exact molecular targets and pathways depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

2-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-4-one can be compared with other similar compounds, such as:

    2,3-Dihydroquinolin-4(1H)-ones: These compounds share the quinoline moiety and exhibit similar chemical reactivity.

    Thieno[3,2-d]pyrimidin-4(3H)-ones: These compounds have the same core structure and may have similar biological activities.

    Sulfanyl-Substituted Compounds: Compounds with sulfanyl groups often exhibit similar reactivity and can undergo similar chemical transformations.

Biological Activity

The compound 2-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-4-one is a novel heterocyclic derivative that has garnered attention for its potential biological activities. This article reviews the synthesis, structural characteristics, and biological activities of this compound based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is C16H18N2OS2C_{16}H_{18}N_2OS_2 with a molecular weight of approximately 342.45 g/mol. The compound features a thieno[3,2-d]pyrimidine core substituted with a tetrahydroquinoline moiety and a propyl group. These structural elements contribute to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies have shown that derivatives of thieno[3,2-d]pyrimidines possess significant antimicrobial properties. The inclusion of the tetrahydroquinoline structure may enhance this activity due to its ability to interact with microbial enzymes or membranes.
  • Antiviral Properties : Some derivatives have been evaluated for their antiviral effects against various strains of viruses. A study highlighted the anti-coronavirus activity of related thieno compounds, suggesting potential efficacy against viral infections.
  • Cytotoxicity : In vitro assays have demonstrated cytotoxic effects against cancer cell lines. The mechanism may involve the induction of apoptosis or disruption of cellular signaling pathways.
  • Enzyme Inhibition : The compound has been investigated for its potential as an inhibitor of specific enzymes involved in disease processes, including those related to cancer and metabolic disorders.

Case Study 1: Antimicrobial Evaluation

A series of compounds structurally related to thieno[3,2-d]pyrimidines were synthesized and tested against standard bacterial strains. The results indicated that compounds with similar substituents exhibited notable antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 5 to 50 µg/mL.

Case Study 2: Antiviral Activity

In a study assessing the antiviral properties against human coronaviruses (HCoV-229E and HCoV-OC43), certain thieno derivatives showed promising results with IC50 values in the low micromolar range. These findings support further exploration into their mechanisms of action and potential therapeutic applications.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialMICs between 5 - 50 µg/mL
AntiviralIC50 values in low micromolar range
CytotoxicityInduction of apoptosis in cancer cells
Enzyme InhibitionEffective against specific target enzymes

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